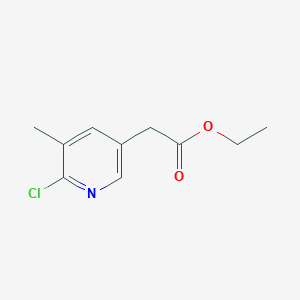

Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate

Description

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate |

InChI |

InChI=1S/C10H12ClNO2/c1-3-14-9(13)5-8-4-7(2)10(11)12-6-8/h4,6H,3,5H2,1-2H3 |

InChI Key |

IWQTXLDFTNRGGB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CN=C(C(=C1)C)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 2-oxo-5-methyl-5,6-dichloropiperidine to 2-chloro-5-methylpyridine

- A common precursor, 2-chloro-5-methylpyridine , is prepared by chlorination of a dihalo compound such as 2-oxo-5-methyl-5,6-dichloropiperidine.

- The chlorinating agent used is typically phosphorus oxychloride (POCl3) or phosgene, with POCl3 preferred for yield optimization.

- The reaction is carried out in a high boiling aromatic solvent (e.g., 1,2,4-trichlorobenzene) at elevated temperatures (80–130 °C, ideally ~120 °C).

- The chlorinating agent is added over 0.5–10 hours, followed by maintaining the reaction temperature for an additional 5–6 hours to complete conversion.

- After reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate to isolate the chlorinated pyridine intermediate.

Synthesis of 2-(6-chloro-5-methylpyridin-3-yl)acetic Acid

- Starting from tert-butyl 2-(6-chloro-5-methylpyridin-3-yl)acetate, prepared via palladium-catalyzed cross-coupling reactions involving 5-bromo-2-chloro-3-methylpyridine and organozinc reagents, the tert-butyl ester is deprotected.

- The deprotection is conducted by stirring the tert-butyl ester with trifluoroacetic acid (TFA) in dichloromethane at room temperature for 3 hours.

- The reaction mixture is basified with sodium carbonate, extracted, acidified, and extracted again to yield 2-(6-chloro-5-methylpyridin-3-yl)acetic acid as a pale yellow solid with high yield (~88%).

Esterification to Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate

- The final step to obtain the ethyl ester involves esterification of the 2-(6-chloro-5-methylpyridin-3-yl)acetic acid.

- A typical method is Fischer esterification: treating the acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.

- Alternatively, activation of the acid (e.g., via acid chlorides or carbodiimide coupling agents) followed by reaction with ethanol can be employed for milder conditions and better yields.

- The reaction mixture is then worked up by extraction, washing, drying, and purification by chromatography or crystallization to isolate the pure ethyl ester.

Palladium-Catalyzed Cross-Coupling for Substituted Pyridine Formation

- The construction of the 6-chloro-5-methylpyridin-3-yl moiety often involves palladium-catalyzed cross-coupling reactions such as Negishi coupling.

- For example, 5-bromo-2-chloro-3-methylpyridine reacts with (2-tert-butoxy-2-oxoethyl) zinc(II) chloride in the presence of Pd(dba)2 and Q-phos ligand in tetrahydrofuran at 70 °C for 4 hours.

- This step forms tert-butyl 2-(6-chloro-5-methylpyridin-3-yl)acetate, which is subsequently deprotected to the acid and esterified.

Summary Table of Preparation Steps

Additional Notes on Reaction Optimization and Purification

- The chlorination step benefits from stoichiometric excess of chlorinating agent and controlled temperature to maximize yield and minimize by-products.

- Use of high boiling solvents like 1,2,4-trichlorobenzene ensures good solubility and reaction control.

- Palladium-catalyzed coupling requires inert atmosphere (nitrogen bubbling) and careful ligand selection for optimal activity.

- Workup typically involves aqueous extractions, pH adjustments, and drying over sodium sulfate before concentration.

- Purification is commonly achieved by silica gel flash chromatography using ethyl acetate/hexane mixtures or crystallization from suitable solvents.

Research Findings and Industrial Relevance

- The synthesis of this compound is crucial as an intermediate in pharmaceuticals and agrochemicals.

- The methods reported provide robust, scalable routes with good yields and purity.

- Recent improvements focus on safer chlorination reagents and milder esterification conditions to enhance environmental and operational safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: 2-(6-chloro-5-methylpyridin-3-yl)acetic acid.

Reduction: 2-(6-chloro-5-methylpyridin-3-yl)ethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the chloro and methyl groups on the pyridine ring can influence its binding affinity and selectivity towards different molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyridine-Based Esters

(a) Ethyl 2-((2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)-5-Fluoropyrimidin-4-yl)Thio)Acetate

- Structure : Combines pyridine and pyrimidine rings with trifluoromethyl, chloro, and fluoro substituents (C₁₄H₁₀ClF₄N₃O₂S, MW: 395.8).

- Key Differences :

(b) Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate

- Structure : Pyrimidine core with thietane and thioacetate groups (C₁₂H₁₅N₂O₃S₂, MW: 315.4).

- Key Differences :

Imidazole-Based Esters (from )

(a) Ethyl 2-[5-(4-Chlorophenyl)-2-Phenyl-1H-Imidazol-4-yl] Acetate

- Structure : Imidazole core with 4-chlorophenyl and phenyl substituents.

- Key Differences: The imidazole ring provides basicity (pKa ~7) compared to the neutral pyridine in the target compound.

(b) Ethyl 2-{2-Phenyl-5-[4-(Trifluoromethyl)Phenyl]-1H-Imidazol-4-yl} Acetate

Benzofuran-Based Esters (from )

Ethyl 2-(5-Bromo-3-Ethyl-Sulfinyl-1-Benzofuran-2-yl)Acetate

- Structure : Benzofuran core with bromo and ethyl sulfinyl groups (C₁₄H₁₅BrO₄S, MW: 367.3).

- Key Differences :

Structural and Functional Comparison Table

Biological Activity

Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by the presence of a chloro group and an ethyl acetate moiety. Its chemical formula is C12H14ClN and it has a molecular weight of approximately 223.7 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or activator, influencing various biochemical pathways. For instance, it has been investigated for its potential to inhibit certain enzymes involved in cancer cell proliferation and microbial growth.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is often resistant to many antibiotics .

Table 1: Antimicrobial Activity Profile

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 | High |

| Escherichia coli | 16 | Moderate |

| Pseudomonas aeruginosa | 32 | Low |

| Enterococcus faecalis | 64 | Very Low |

Anticancer Activity

This compound has also been explored for its anticancer properties. Studies indicate that it may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, in vitro assays have demonstrated that the compound can significantly reduce cell viability in colon cancer (HCT-116) and pancreatic cancer (MIA PaCa-2) cell lines .

Table 2: Anticancer Activity Profile

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT-116 (Colon Cancer) | 20.9 ± 6.4 | Moderate |

| MIA PaCa-2 (Pancreatic) | 32.8 ± 7.0 | Moderate |

Case Studies and Research Findings

-

Case Study on Antibacterial Efficacy :

A study conducted by researchers at a prominent university evaluated the antibacterial efficacy of this compound against common pathogens. The results indicated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating infections associated with biofilms . -

Anticancer Screening :

In another study, the compound was screened alongside other pyridine derivatives for their cytotoxic effects on cancer cells. This compound exhibited a significant reduction in cell proliferation rates compared to controls, indicating its potential as a lead compound for further development in anticancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.